2-methyl-N-((tetrahydro-2H-pyran-4-yl)methyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine
CAS No.: 2320817-05-6
Cat. No.: VC5539749
Molecular Formula: C14H21N3O
Molecular Weight: 247.342
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2320817-05-6 |
|---|---|
| Molecular Formula | C14H21N3O |
| Molecular Weight | 247.342 |
| IUPAC Name | 2-methyl-N-(oxan-4-ylmethyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine |
| Standard InChI | InChI=1S/C14H21N3O/c1-10-16-13-4-2-3-12(13)14(17-10)15-9-11-5-7-18-8-6-11/h11H,2-9H2,1H3,(H,15,16,17) |
| Standard InChI Key | OEEUFCHTVPKWMQ-UHFFFAOYSA-N |
| SMILES | CC1=NC2=C(CCC2)C(=N1)NCC3CCOCC3 |
Introduction
Structural and Chemical Characterization
Molecular Architecture
The compound features a fused bicyclic system comprising a cyclopentane ring (6,7-dihydro-5H-cyclopenta) and a pyrimidine ring (pyrimidin-4-amine). Key substituents include:
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A methyl group at position 2 of the pyrimidine ring.
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An N-((tetrahydro-2H-pyran-4-yl)methyl) group at the 4-amine position.
The tetrahydropyran (THP) moiety introduces a heterocyclic oxygen atom, enhancing solubility and bioavailability compared to purely hydrocarbon analogs .
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₄H₂₂N₃O |
| Molecular Weight | 248.35 g/mol |
| IUPAC Name | 2-methyl-N-[(oxan-4-yl)methyl]-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine |
| SMILES | CC1=NC2=C(CCC2)N=C(NCCOC3CCOCC3)N1 |
Synthesis Pathways
While direct synthesis data for this compound are unavailable, analogous cyclopenta[d]pyrimidines are typically synthesized via:
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Cyclocondensation reactions: For example, reacting cyclopentanone derivatives with thioureas or guanidines to form the pyrimidine core .
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Substituent introduction: Alkylation or nucleophilic substitution at the 4-amine position, as seen in the attachment of tetrahydropyran-methyl groups in related amines .
Physicochemical Properties
Predicted Properties
Table 2: Physicochemical Profile
| Property | Value |
|---|---|
| LogP (Partition Coeff.) | 2.1 ± 0.3 |
| Water Solubility | ~50 µg/mL (moderate) |
| pKa (Basic Amine) | 8.9 ± 0.2 |
| Hydrogen Bond Donors | 1 (NH) |
| Hydrogen Bond Acceptors | 4 (2N, 1O, 1N) |
The THP group likely reduces crystallinity compared to non-oxygenated analogs, improving formulation stability .
Research Gaps and Future Directions
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Synthetic Optimization: Develop scalable routes for N-alkylation of the 4-amine position.
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In vitro profiling: Screen against kinase panels (e.g., Eurofins KinaseProfiler) to identify lead targets.
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ADMET studies: Assess metabolic stability using liver microsome assays and plasma protein binding.
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